molecular formula C7H14O3 B13101994 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol

2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol

Cat. No.: B13101994
M. Wt: 146.18 g/mol
InChI Key: NGMZWEOGUANFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol typically involves the reaction of tetrahydropyran with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and as a protecting group for alcohols.

    Biology: The compound is employed in the synthesis of bioactive molecules and as a precursor for drug development.

    Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of therapeutic agents.

    Industry: The compound is utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran ring provides structural stability and can undergo ring-opening reactions under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is unique due to its hydroxyethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications, from organic synthesis to pharmaceutical development .

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-(2-hydroxyethyl)oxan-3-ol

InChI

InChI=1S/C7H14O3/c8-4-3-7-6(9)2-1-5-10-7/h6-9H,1-5H2

InChI Key

NGMZWEOGUANFOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.